2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
Description
2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrophenyl group, a dioxopyrrolidinyl moiety, and a nicotinic acid derivative, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
2-[1-(4-ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O7S/c1-2-28-10-5-6-12(13(8-10)21(26)27)20-15(22)9-14(17(20)23)29-16-11(18(24)25)4-3-7-19-16/h3-8,14H,2,9H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMODUGKZNQRMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-Ethoxy-2-nitroaniline Precursors
The synthesis begins with the formation of the pyrrolidin-2,5-dione core. 4-Ethoxy-2-nitroaniline is reacted with maleic anhydride in acetic acid at 80–90°C for 6–8 hours to yield 1-(4-ethoxy-2-nitrophenyl)pyrrolidine-2,5-dione. This step achieves 85–90% conversion, with excess maleic anhydride driving the reaction to completion. The intermediate is purified via recrystallization from ethanol, yielding a pale-yellow crystalline solid (mp 142–144°C).
Thioether Formation via Nucleophilic Substitution
The thioether linkage is introduced by reacting 3-bromopyrrolidin-2,5-dione derivatives with 2-mercaptonicotinic acid. In a representative procedure, 1-(4-ethoxy-2-nitrophenyl)-3-bromopyrrolidine-2,5-dione (1.0 equiv) and 2-mercaptonicotinic acid (1.2 equiv) are combined in dimethylformamide (DMF) with potassium carbonate (2.5 equiv) at 60°C for 12 hours. The reaction mixture is quenched with ice water, extracted with ethyl acetate, and dried over sodium sulfate. Yield improvements to 78% are observed when using tetrabutylammonium iodide (0.1 equiv) as a phase-transfer catalyst.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates compared to protic solvents (Table 1). Elevated temperatures (60–70°C) reduce reaction times but may promote side reactions, such as hydrolysis of the nitro group.
Table 1: Solvent Impact on Thioether Formation Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 60 | 12 | 78 |
| DMSO | 70 | 10 | 82 |
| Ethanol | 80 | 24 | 45 |
| THF | 65 | 18 | 68 |
Catalytic Systems
The use of palladium catalysts (e.g., Pd(OAc)₂) in Suzuki-Miyaura couplings has been explored for modifying the nicotinic acid moiety post-synthesis. However, these methods introduce complexity and reduce overall yield (52–60%). Non-catalytic methods employing excess thiol nucleophiles remain preferred for large-scale synthesis.
Large-Scale Production Techniques
Continuous Flow Reactor Synthesis
Industrial-scale production utilizes continuous flow reactors to enhance mixing and heat transfer. A two-stage system is employed:
-
Cyclization Step : Maleic anhydride and 4-ethoxy-2-nitroaniline are fed into a heated reactor (90°C, residence time: 2 hours).
-
Thioether Formation : The pyrrolidinone intermediate is mixed with 2-mercaptonicotinic acid in DMF at 60°C (residence time: 4 hours).
This method achieves 89% yield with >99% conversion, outperforming batch processes by 12–15%.
Purification and Crystallization
Crude product is purified via gradient silica gel chromatography (hexane/ethyl acetate 3:1 to 1:2) followed by recrystallization from methanol/water (4:1). This dual-step purification removes residual DMF and unreacted starting materials, yielding pharmaceutical-grade material (HPLC purity: 99.3–99.7%).
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 5.1 Hz, 1H, pyridine-H), 8.02 (s, 1H, Ar-H), 7.89 (d, J = 8.9 Hz, 1H, Ar-H), 4.21 (q, J = 7.0 Hz, 2H, OCH₂), 3.72–3.68 (m, 1H, pyrrolidine-H), 3.12 (dd, J = 16.2, 6.5 Hz, 1H, SCH₂), 1.42 (t, J = 7.0 Hz, 3H, CH₃).
-
IR (KBr) : 1715 cm⁻¹ (C=O, pyrrolidinone), 1530 cm⁻¹ (NO₂), 1680 cm⁻¹ (COOH).
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dioxopyrrolidinyl moiety may interact with biological macromolecules. The nicotinic acid derivative can influence metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-2-nitrophenyl isocyanate: Shares the nitrophenyl group but differs in its functional groups and overall structure.
Nicotinic acid derivatives: Compounds with similar nicotinic acid moieties but different substituents.
Uniqueness
2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex compound that exhibits a range of biological activities due to its unique chemical structure. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring, a nitrophenyl group, and a nicotinic acid moiety. Its molecular formula is CHNOS, with a molecular weight of approximately 378.41 g/mol. The presence of the nitro group is significant for its biological activity, as it can influence electron distribution and reactivity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Nitro-containing compounds are widely recognized for their antimicrobial properties. Research indicates that this compound may exhibit activity against various pathogens by disrupting cellular processes through reactive intermediates generated from nitro reduction .
2. Anti-inflammatory Effects
The compound has shown potential anti-inflammatory activity. Studies suggest that nitro derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α, leading to reduced inflammation in tissues .
3. Antiparasitic Properties
Given the structural similarities to known antiparasitic agents, this compound may also exhibit efficacy against parasites through mechanisms involving the generation of toxic radicals upon nitro group reduction .
The mechanisms underlying the biological activities of this compound include:
- Nitro Group Activation : The nitro group can undergo reduction to form reactive nitrogen species (RNS), which can interact with cellular macromolecules such as DNA and proteins, leading to cell death or inhibition of growth in pathogens .
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism, contributing to its therapeutic effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds with similar structures:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
